molecular formula C17H17ClFNOS B2514640 (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1797305-03-3

(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Cat. No. B2514640
CAS RN: 1797305-03-3
M. Wt: 337.84
InChI Key: JUTNZTQEHOYMCT-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone, also known as CTAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTAM belongs to the class of compounds known as allosteric modulators, which have the ability to modulate the activity of target proteins via binding to specific sites on the protein surface.

Scientific Research Applications

Molecular Conformation and Luminescence

A study by Wen et al. (2021) focused on a molecule similar in structure, demonstrating its application in modulating luminescence between delayed fluorescence and room-temperature phosphorescence. This research could imply potential applications in organic electronics or photonics for compounds with similar structures (Wen et al., 2021).

Azepane Isomers and Analytical Chemistry

Nakajima et al. (2012) analyzed azepane isomers of certain compounds, providing a methodological framework for identifying and quantifying similar structures in commercial products. This study suggests the importance of such compounds in forensic and analytical toxicology (Nakajima et al., 2012).

Crystal Packing and Non-Covalent Interactions

Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives, highlighting the role of non-covalent interactions. This research can be relevant to understanding the solid-state behavior of similar thiophene-containing compounds (Sharma et al., 2019).

Synthesis and Spectral Characterization

Shahana and Yardily (2020) conducted synthesis and characterization studies on thiazol-thiophene compounds, which may provide insights into the synthetic routes and structural analysis applicable to (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone (Shahana & Yardily, 2020).

Docking Studies and Biological Evaluation

Ravula et al. (2016) performed docking studies and biological evaluation on pyrazoline derivatives, shedding light on the potential biological activities and molecular interactions of similar compounds (Ravula et al., 2016).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c18-16-9-8-15(22-16)17(21)20-10-2-1-3-13(11-20)12-4-6-14(19)7-5-12/h4-9,13H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTNZTQEHOYMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

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